3-(3-Pyridyl)-D-alanine

Description

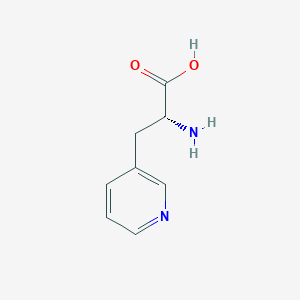

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(2R)-2-amino-3-pyridin-3-ylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c9-7(8(11)12)4-6-2-1-3-10-5-6/h1-3,5,7H,4,9H2,(H,11,12)/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFZVZEMNPGABKO-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CN=C1)C[C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70702-47-5 | |

| Record name | (αR)-α-Amino-3-pyridinepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70702-47-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-(3-Pyridyl)-D-alanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070702475 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | .BETA.-(3-PYRIDYL)-D-ALANINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CJ14SEB81Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations of 3 3 Pyridyl D Alanine

Enantioselective Synthesis Strategies for 3-(3-Pyridyl)-D-alanine

The enantioselective synthesis of this compound is critical for its application in stereospecific contexts. Researchers have developed several strategies to obtain the desired D-enantiomer in high optical purity.

A well-established method for synthesizing the racemic precursor of this compound involves the condensation of diethyl acetamidomalonate with 3-pyridylmethyl halides. nih.govsmolecule.comresearchgate.net This approach utilizes the reactivity of diethyl acetamidomalonate as a glycine (B1666218) equivalent. smolecule.com The process typically begins with the deprotonation of diethyl acetamidomalonate using a base like sodium ethoxide to form a stabilized enolate anion. smolecule.com This enolate then undergoes nucleophilic substitution with a 3-pyridylmethyl halide, such as 3-pyridylmethyl chloride or bromide, leading to the formation of diethyl acetamido-(3-pyridylmethyl)malonate. smolecule.comdss.go.thvaia.com

Table 1: Key Steps in Diethyl Acetamidomalonate Synthesis

| Step | Description | Reagents |

| Deprotonation | Formation of a stabilized enolate anion from diethyl acetamidomalonate. | Sodium ethoxide |

| Alkylation | Nucleophilic substitution of the enolate on a 3-pyridylmethyl halide. | 3-Pyridylmethyl chloride or bromide |

| Hydrolysis & Decarboxylation | Conversion to the racemic amino acid. | Acidic or basic conditions |

Following the initial condensation, the resulting diethyl acetamido-(3-pyridylmethyl)malonate undergoes partial hydrolysis and decarboxylation. nih.govresearchgate.net This step is carefully controlled to yield the ethyl ester of the racemic amino acid, DL-3-(3-pyridyl)alanine. nih.govresearchgate.net This transformation is a crucial intermediate step before the resolution of the enantiomers.

With the racemic mixture in hand, enzymatic resolution is employed to separate the D- and L-enantiomers. nih.govresearchgate.net This biocatalytic approach offers high stereoselectivity. One common method involves the use of an enzyme, such as a protease, that selectively acts on one of the enantiomers. nih.govresearchgate.netnih.gov For instance, the N-acetyl-DL-amino acid can be subjected to an enzyme that preferentially hydrolyzes the N-acetyl group from the L-enantiomer, leaving the N-acetyl-D-amino acid untouched. nih.govresearchgate.net This allows for the separation of the two forms. The unreacted D-enantiomer derivative is then carried forward. nih.govresearchgate.net Another approach utilizes a D-specific hydantoinase to convert D,L-(3'-Pyridyl)-methylhydantoin to N-Carbamoyl-D-(3'-pyridyl)-alanine, which is then further processed. google.com

To confirm the enantiomeric purity of the final D-amino acid, a derivatization step followed by High-Performance Liquid Chromatography (HPLC) analysis is performed. nih.govresearchgate.netsigmaaldrich.com The D-amino acid is reacted with 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC). nih.govresearchgate.netsigmaaldrich.com This reaction forms diastereomeric derivatives that can be effectively separated and quantified using reversed-phase HPLC, allowing for the precise determination of the optical purity of the this compound. nih.govresearchgate.net

In addition to resolution methods, direct asymmetric synthesis routes are being explored to produce enantiomerically pure this compound. These methods aim to create the desired stereocenter in a single, controlled step.

Amine transaminases (ATAs) are powerful biocatalysts for the asymmetric synthesis of chiral amines and amino acids from prochiral ketones. mdpi.comfrontiersin.org These enzymes catalyze the transfer of an amino group from a donor molecule to a ketone substrate with high enantioselectivity. mdpi.comfrontiersin.org For the synthesis of this compound, a (R)-selective ω-transaminase can be used. rsc.org The reaction would involve the amination of the corresponding keto-acid precursor. To overcome unfavorable reaction equilibria, these cascades can be coupled with other enzymes to remove byproducts. tdx.cat For instance, when using L-alanine as the amine donor for an (R)-selective transaminase, an alanine (B10760859) racemase can be included to convert the L-alanine to the required D-alanine in situ. rsc.org This approach is part of a broader strategy in biocatalysis to develop efficient and sustainable methods for producing non-canonical amino acids. mdpi.comresearchgate.net

Asymmetric Synthesis Routes

Utilizing Engineered Aminotransferases and D-Amino Acid Dehydrogenases

The enzymatic synthesis of this compound represents a significant advancement in producing enantiomerically pure amino acids. Engineered biocatalysts, such as D-amino acid dehydrogenases (D-AADH) and aminotransferases (ATAs), offer highly selective and environmentally benign routes to this unnatural amino acid. wikipedia.orgmdpi.comresearchgate.net

One prominent strategy involves the deracemization of racemic mixtures. For instance, a L-amino acid deaminase from Proteus myxofaciens (PmaLAAD) has been successfully used to selectively convert the L-enantiomer of 3-pyridyl-alanine into its corresponding α-keto acid, leaving the desired D-enantiomer untouched in the solution. mdpi.comnih.gov This process can achieve nearly 100% conversion of the L-isomer, resulting in high enantiomeric purity of the final D-amino acid product. mdpi.comnih.gov

Another powerful approach is the asymmetric synthesis from a prochiral precursor, 3-(3-pyridyl)pyruvic acid. Engineered D-AADH can catalyze the reductive amination of this keto acid to directly yield this compound. Researchers have successfully engineered D-AADH enzymes with broad substrate specificity that can accommodate aromatic and branched-chain keto acids. wikipedia.orgresearchgate.net By coupling this reaction with a cofactor regeneration system, such as using formate (B1220265) dehydrogenase to regenerate NADPH, the process becomes highly efficient for preparative-scale synthesis. researchgate.net

Furthermore, multi-enzyme cascade reactions have been developed to enhance efficiency. A system combining a D-amino acid aminotransferase (DAAT) with other enzymes, like alanine dehydrogenase, can be used for the one-pot preparation of D-amino acids from racemic precursors. nih.gov These biocatalytic systems are noted for their high enantioselectivity, often yielding products with an enantiomeric excess (ee) greater than 99%. mdpi.comnih.gov

Synthesis from 3-Pyridylaldehyde

A well-established chemical route to this compound begins with 3-pyridylaldehyde, proceeding through a racemic intermediate that is subsequently resolved. researchgate.netnih.gov

This method utilizes the Erlenmeyer-Plöchl reaction to synthesize an azlactone intermediate. researchgate.netnih.govwikipedia.org The process starts with the condensation of 3-pyridylaldehyde with an N-acyl glycine, such as N-benzoylglycine (hippuric acid) or N-acetylglycine, in the presence of acetic anhydride (B1165640) and a weak base like sodium acetate. wikipedia.orgchemeurope.com This forms an unsaturated azlactone, specifically a 2-substituted-4-(3-pyridylmethylene)-5(4H)-oxazolone. researchgate.netwikipedia.org

Once the racemic mixture of an N-acyl-3-(3-pyridyl)-alanine ester is synthesized, enzymatic resolution is a highly effective method for isolating the D-enantiomer. researchgate.netnih.govsmolecule.com The serine protease subtilisin has proven particularly effective for this purpose due to its high stereoselectivity. researchgate.netsmolecule.com

The process involves the treatment of the racemic N-acyl methyl or ethyl ester of 3-(3-pyridyl)-alanine with subtilisin in a controlled aqueous environment. researchgate.netsmolecule.com The enzyme selectively catalyzes the hydrolysis of the ester bond of the L-enantiomer, converting N-acyl-3-(3-pyridyl)-L-alanine ester into the corresponding N-acyl-L-amino acid. smolecule.com The D-enantiomer remains as the unreacted N-acyl ester. smolecule.comnih.gov

This kinetic resolution allows for the separation of the two enantiomers based on their different chemical properties. The newly formed L-amino acid can be separated from the unhydrolyzed D-amino acid ester. smolecule.comnih.gov Finally, acidic hydrolysis of the isolated N-acyl-3-(3-Pyridyl)-D-alanine ester removes the protecting group to yield the final, optically pure this compound. researchgate.netnih.gov The optical purity of the D-isomer is crucial as it is a key component in the synthesis of certain pharmaceutical agents. researchgate.netnih.gov

Azlactone Hydrolysis and Subsequent Hydrogenation

Palladium-Catalyzed Coupling Reactions in Pyridine (B92270) Derivative Synthesis

Palladium-catalyzed cross-coupling reactions are powerful tools for forming the carbon-carbon bond between the pyridine ring and the alanine backbone, offering a direct route to pyridylalanine derivatives. smolecule.com

The Suzuki-Miyaura coupling reaction is a versatile and widely used method for synthesizing 3-(3-Pyridyl)-alanine derivatives. smolecule.comwikipedia.org The reaction involves the cross-coupling of a pyridine-containing organoboron compound, such as 3-pyridylboronic acid, with a suitably protected and halogenated alanine derivative. smolecule.comresearchgate.net

In a typical setup, an alanine ester bearing a halide (e.g., bromo or iodo) at the β-position is coupled with 3-pyridylboronic acid. The reaction is catalyzed by a palladium(0) complex, which is often generated in situ from a palladium(II) precatalyst like Pd(OAc)₂ or formed from a stable complex such as Pd(PPh₃)₄. wikipedia.orgacs.orgsemanticscholar.org The catalytic cycle involves three key steps: oxidative addition of the palladium catalyst to the halo-alanine derivative, transmetalation of the pyridyl group from the boronic acid to the palladium complex, and reductive elimination to form the C-C bond and regenerate the catalyst. libretexts.orgrsc.org A base, such as potassium carbonate or potassium phosphate, is essential for activating the boronic acid to facilitate the transmetalation step. acs.orglibretexts.org This methodology provides an efficient pathway to construct the target molecule's core structure. smolecule.com

The efficiency and selectivity of the Suzuki-Miyaura coupling are highly dependent on the choice of ligands and the solvent system. montana.edumdpi.com The ligand, typically a phosphine, stabilizes the palladium catalyst and modulates its reactivity. montana.edu For coupling reactions involving pyridine derivatives, both electron-rich and sterically hindered ligands, such as tri-tert-butylphosphine (B79228) (t-Bu₃P) and bulky biarylphosphines (e.g., S-Phos, X-Phos), have been shown to be effective. preprints.org These ligands promote the oxidative addition and reductive elimination steps of the catalytic cycle. libretexts.org

The solvent system plays a crucial role in reactant solubility and reaction rate. researchgate.netresearchgate.net Common solvents for Suzuki-Miyaura reactions include toluene, 1,4-dioxane, and dimethylformamide (DMF). acs.orgmdpi.com Aqueous solvent mixtures (e.g., DMF/H₂O or toluene/water) are often used, as water can enhance the reaction rate and is environmentally benign. mdpi.comresearchgate.net The choice of base is also interconnected with the solvent; for instance, potassium carbonate is often used in aqueous DMF, while stronger bases may be preferred in anhydrous solvents like THF. acs.orgmdpi.com Optimizing these parameters is key to achieving high yields and minimizing side reactions, such as the homocoupling of the boronic acid. researchgate.net

Data Tables

Table 1: Comparison of Suzuki-Miyaura Coupling Conditions This table illustrates how different combinations of ligands, bases, and solvents can affect the outcome of the Suzuki-Miyaura coupling for pyridine derivatives. Data is representative of typical findings in the literature.

| Catalyst/Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference |

| Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol | 80-100 | 70-85 | semanticscholar.org |

| Pd(OAc)₂ / S-Phos | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 85-95 | preprints.org |

| Pd(dppf)Cl₂ | K₂CO₃ | DMF/H₂O | 120 | >90 | mdpi.com |

| Ni(cod)₂ / PCy₃ | K₃PO₄ | MeCN | 80 | High Selectivity | montana.edu |

| PdCl₂[PR₂(Ph-R')]₂ | Various | Various | RT-100 | 88-99 | researchgate.net |

Suzuki-Miyaura Coupling Reaction for Pyridine Boronic Acid and Alanine Ester

Derivatization and Protection Strategies

The chemical synthesis and modification of peptides and other complex molecules require the strategic use of protecting groups to prevent unwanted side reactions. For this compound, several standard protection strategies are employed to temporarily shield the amino group during synthesis.

The carbobenzoxy (Cbz or Z) group is a widely used protecting group for amines, including the amino group of this compound. The synthesis of N-Cbz-3-(3-pyridyl)-D-alanine typically involves the reaction of the amino acid with benzyl (B1604629) chloroformate under basic conditions. This method effectively protects the amino group, allowing for subsequent chemical transformations at other parts of the molecule. researchgate.net These Cbz-protected derivatives are valuable intermediates in peptide synthesis. researchgate.net

N-Carboxyanhydrides (NCAs) are another important class of derivatives, particularly for the synthesis of polypeptides. researchgate.netnih.gov The formation of an NCA from this compound can be achieved through various methods, including the use of phosgene (B1210022) or its derivatives like diphosgene or triphosgene. google.com More modern and milder methods involve the use of reagents like n-propylphosphonic anhydride to facilitate the cyclization of the amino acid with carbon dioxide. rsc.org These NCAs are highly reactive monomers for ring-opening polymerization, providing a direct route to polypeptides containing pyridylalanine residues. researchgate.net

Table 1: N-Carbobenzoxy and N-Carboxy-Anhydride Derivatization

| Derivative | Reagents | Key Features |

|---|---|---|

| N-Carbobenzoxy (Cbz) | Benzyl chloroformate | Protects the amino group, stable under various conditions, removable by catalytic hydrogenation. researchgate.net |

The tert-butyloxycarbonyl (Boc) group is another cornerstone of amino acid protection in peptide synthesis. chemimpex.coma2bchem.com The synthesis of Boc-3-(3-Pyridyl)-D-alanine is typically achieved by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc-anhydride) in the presence of a base. nih.govsmolecule.com

A common procedure involves dissolving this compound in a mixture of water and an organic solvent like dioxane. chemicalbook.com A base, such as sodium hydroxide (B78521) or potassium carbonate, is added to facilitate the reaction. nih.govchemicalbook.com The di-tert-butyl dicarbonate is then added, and the mixture is stirred until the reaction is complete. chemicalbook.com The resulting Boc-protected amino acid can be isolated and purified for use in solid-phase or solution-phase peptide synthesis. chemimpex.coma2bchem.com This protection strategy is valued for its stability and the relative ease of deprotection under acidic conditions. a2bchem.com

Table 2: Synthesis of Boc-3-(3-Pyridyl)-D-alanine

| Reagent | Base | Solvent | Typical Yield |

|---|---|---|---|

| Di-tert-butyl dicarbonate | Potassium carbonate | Water/1,4-Dioxane | 72% chemicalbook.com |

For solid-phase peptide synthesis (SPPS), the fluorenylmethyloxycarbonyl (Fmoc) protecting group is frequently the preferred choice due to its base-lability. chemimpex.comchemimpex.com The Fmoc group is attached to the nitrogen atom of this compound to create Fmoc-3-(3-pyridyl)-D-alanine. chemimpex.comchemicalbook.com This derivative is a crucial building block for the stepwise assembly of peptide chains on a solid support. chemimpex.comchemimpex.com

The use of Fmoc-3-(3-pyridyl)-D-alanine allows for the incorporation of this non-standard amino acid into peptide sequences with high efficiency and purity. chemimpex.comsigmaaldrich.com The pyridine side chain of this building block can introduce unique structural and functional properties into the resulting peptides, making them of interest for various therapeutic and research applications, including drug development. chemimpex.comchemimpex.com

Table 3: Properties of Fmoc-3-(3'-pyridyl)-D-alanine

| Property | Value |

|---|---|

| CAS Number | 142994-45-4 chemimpex.com |

| Molecular Formula | C₂₃H₂₀N₂O₄ biosynth.com |

| Molecular Weight | 388.42 g/mol biosynth.com |

| Purity | ≥ 99% (HPLC) chemimpex.com |

Formation of Boc-Protected this compound

Chemical Reactions and Reactivity

The chemical nature of this compound allows for specific reactions involving both the pyridine ring and the amino acid functional groups.

The pyridine ring within the this compound structure is susceptible to oxidation. This reaction typically targets the nitrogen atom of the pyridine ring, leading to the formation of a pyridine N-oxide. acs.org This transformation can alter the electronic properties and biological activity of the parent molecule. The synthesis of pyridylalanine N-oxides has been explored in the context of creating potential enzyme inhibitors. acs.org

When this compound is in its ester form, such as the methyl or ethyl ester, the ester group can undergo reduction. This chemical transformation converts the ester functionality into a primary alcohol. This reaction provides a route to novel derivatives of this compound with modified side chains, which can be used as building blocks in the synthesis of more complex molecules.

Electrophilic Substitution Reactions on the Pyridine Ring

The pyridine ring of this compound is a site for various chemical transformations, including electrophilic substitution reactions. The nitrogen atom in the pyridine ring deactivates the ring towards electrophilic attack compared to benzene. However, under specific conditions, substitution can occur. Common electrophilic substitution reactions include oxidation. The pyridine ring can be oxidized to form a pyridine N-oxide using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid. Catalysts such as aluminum chloride or iron(III) chloride are often required for other substitution reactions.

Chemoselective Peptide Conjugation via Late-Stage N-Alkylation of Pyridyl-Alanine

A novel method for chemoselective peptide conjugation involves the late-stage N-alkylation of the pyridyl-alanine (PAL) residue. nih.govacs.orgfigshare.com This process, termed NAP, can be performed in both solution and solid phases, with the solid-phase approach being more economical. nih.govacs.org This technique allows for the creation of functionally diverse and highly stable N-alkylated conjugates with a variety of peptides. nih.govacs.orgfigshare.com The N-alkylation of the pyridine nitrogen has been widely used in the pharmaceutical industry and is now being explored for selective peptide conjugation. acs.org This strategy is particularly advantageous due to the ready availability of PAL residues and a wide array of alkyl halides, which expands the potential chemical space for creating new peptide-based drugs. acs.org

The utility of this method has been demonstrated by enhancing the antiproliferative activities of a p53 peptide (an MDM2 inhibitor) by twofold through conjugation with the RGD peptide, a selective integrin binder. nih.govacs.org This approach also offers the possibility of dual labeling in conjunction with a cysteine handle within a peptide chain. nih.govacs.org The pyridyl-alanine residue itself is found in several FDA-approved drugs and is known to improve the biophysical properties of peptides. acs.org This N-alkylation strategy provides a new avenue to modify the molecular properties and biochemical applications of bioactive peptides. acs.org

Comparisons with Stereoisomers and Analogs

Stereochemical Differences between D- and L-forms and DL-racemates

The stereochemistry of 3-(3-Pyridyl)-alanine, existing as D- and L-enantiomers and a DL-racemic mixture, significantly influences its properties and applications. rsc.org A chiral molecule and its non-superimposable mirror image are referred to as enantiomers, often designated as "D" and "L" forms. rsc.org

The synthesis of the D-form often involves the resolution of a DL-racemic mixture. nih.govresearchgate.net One common method is the enzymatic resolution of DL-arylamino acid ethyl ester derivatives. nih.govresearchgate.net This process yields a separable mixture of the N-acetyl-L-amino acid and the unchanged D-amino acid derivative. nih.govresearchgate.net Subsequent acidic hydrolysis of the D-amino acid derivative produces the pure D-amino acid. nih.gov The optical purity of the resulting D-amino acid can be confirmed by HPLC analysis of its 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC) derivative. nih.gov

In the context of peptide chemistry, the specific stereoisomer used is critical. For instance, in the design of somatostatin (B550006) antagonists, the chirality at the third position, where pyridylalanine can be incorporated, is crucial for receptor binding. nih.govnih.gov A study on radiolabeled somatostatin antagonists showed that a derivative with D-2-pyridylalanine (d2Pal) at the third position lost its receptor recognition and affinity, whereas the L-enantiomer (l2Pal) did not. nih.govnih.gov

Furthermore, the self-assembly and crystal packing of N-terminally protected pyridylalanine are dependent on its chirality. rsc.org A study using 9-fluorenylmethoxycarbonyl (Fmoc) protected pyridylalanine demonstrated that the L-isomer forms a right-handed helix (P-helix) with a specific pitch, while the D-isomer would form the opposite handedness. rsc.org The DL-racemic mixture, in contrast, forms a more rigid structure with a significantly higher Young's modulus due to stacked face-to-face dimers with macrocyclic architectures. rsc.org

Structural Isomers and Positional Analogs of this compound

Structural isomers are molecules that share the same molecular formula but have different structural arrangements. science-revision.co.ukcognitoedu.org This can include chain isomers, where the carbon skeleton differs, positional isomers, where a functional group is at a different position, and functional group isomers, where the atoms form different functional groups. cognitoedu.org Positional isomers have the same carbon skeleton and functional group but differ in the location of that group. science-revision.co.uk

In the case of this compound, its key structural analogs are its positional isomers: 2-pyridylalanine (2-Pal) and 4-pyridylalanine (4-Pal). nih.govnih.gov These isomers differ only in the position of the nitrogen atom within the pyridine ring. nih.govnih.gov This seemingly minor change can significantly impact the molecule's properties. For example, the position of the nitrogen atom in pyridylalanine regioisomers influences the properties of corresponding radiolabeled ligands. nih.govnih.gov

A comparative study of somatostatin antagonists where the third amino acid was replaced with 2-Pal, 3-Pal, or 4-Pal revealed interesting differences. nih.gov While all three isomers did not negatively impact the affinity for the somatostatin receptor subtype 2 (SST₂), their hydrophilicity and in vivo distribution varied. nih.gov The hydrophilicity increased in the order of L-2-Pal < 3-Pal < 4-Pal. nih.gov The polar nature of 3-Pal, attributed to its electronic density dissymmetry, is thought to enhance its interaction with specific kidney transporters, leading to higher uptake and prolonged retention in renal tissue. nih.govnih.gov

The following table provides a comparison of the positional isomers of pyridylalanine:

| Feature | 2-Pyridylalanine | 3-Pyridylalanine | 4-Pyridylalanine |

| Nitrogen Position | Position 2 | Position 3 | Position 4 |

| Hydrophilicity Trend in a Peptide Context | Least hydrophilic of the three isomers nih.gov | Intermediate hydrophilicity nih.gov | Most hydrophilic of the three isomers nih.gov |

| Receptor Affinity (in a specific antagonist) | Similar to 3-Pal and 4-Pal nih.gov | Similar to 2-Pal and 4-Pal nih.gov | Showed a trend for the highest affinity of the three nih.gov |

| In Vivo Distribution (in a specific antagonist) | Lower kidney uptake compared to 3-Pal and 4-Pal nih.gov | High uptake and long retention in kidneys nih.gov | Higher kidney uptake compared to the parent compound nih.gov |

Another structural analog is 3,3-Diphenyl-D-alanine, where the pyridyl ring is replaced by two phenyl groups. This change significantly alters the molecule's properties, with the nitrogen in the pyridyl group of this compound enabling hydrogen bonding and increasing aqueous solubility compared to the hydrophobic diphenyl groups.

Advanced Analytical Methodologies for 3 3 Pyridyl D Alanine Characterization in Research

Chromatographic Techniques for Purity and Enantiomeric Excess Assessment

High-Performance Liquid Chromatography (HPLC) for Purity and Stereochemical Analysis

High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of 3-(3-Pyridyl)-D-alanine, with research-grade materials typically requiring a purity of ≥98% or higher. chemimpex.comsigmaaldrich.comsigmaaldrich.com The presence of the UV-active pyridyl group makes UV detection a highly effective method for quantification.

A critical application of HPLC is the determination of enantiomeric excess, which measures the purity of a chiral substance. heraldopenaccess.us This is often achieved using chiral HPLC, which employs a chiral stationary phase (CSP) to separate the D- and L-enantiomers. heraldopenaccess.us Common CSPs include those based on cellulose (B213188) or cyclodextrin (B1172386) derivatives. The separation of enantiomers allows for their individual quantification, which is essential for applications where stereochemistry is critical. fz-juelich.de In some cases, achiral HPLC coupled with chiroptical detectors like circular dichroism (CD) or optical rotation (OR) can also be used to determine enantiomeric excess. heraldopenaccess.us

Table 1: HPLC Parameters for Alanine (B10760859) Enantiomer Analysis

| Parameter | Value/Condition |

|---|---|

| Column | CHIROBIOTIC® T, 25 cm x 4.6 mm I.D., 5 µm particles |

| Mobile Phase | [A] water; [B] methanol; [C] formic acid; (30:70:0.02, A:B:C) |

| Flow Rate | 1 mL/min |

| Column Temperature | 25 °C |

| Detector | UV, 205 nm |

| Injection Volume | 10 µL |

| Sample Concentration | 300 µg/mL in 30:70 water:methanol |

This table presents typical conditions for the HPLC analysis of alanine enantiomers, which can be adapted for this compound. sigmaaldrich.com

Liquid Chromatography-Mass Spectrometry (LC-MS) for Molecular Weight and Fragmentation

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry. This technique is invaluable for confirming the molecular weight of this compound and providing information about its fragmentation patterns. The mass spectrometer provides a mass-to-charge ratio (m/z) of the parent ion, which corresponds to the molecular weight of the compound, as well as the m/z of fragment ions, which aids in structural elucidation. researchgate.net

Utilizing this compound as an Analytical Standard in Chromatography

In analytical chemistry, this compound can serve as a standard for the accurate measurement and analysis of related substances. chemimpex.com Its use as a standard is particularly relevant in the quality control of pharmaceutical preparations and in research involving peptide synthesis where precise quantification is necessary. chemimpex.comsigmaaldrich.com

Spectroscopic Approaches for Structural Elucidation

Spectroscopic methods provide detailed information about the molecular structure of a compound, complementing the data obtained from chromatographic techniques.

Proton Nuclear Magnetic Resonance (NMR) for Structural Conformity and Stereochemistry

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful, non-destructive technique used to confirm the structural integrity of this compound. The chemical shifts, splitting patterns (multiplicity), and integration of the proton signals in an NMR spectrum provide a detailed map of the molecule's hydrogen atoms, confirming the presence of the pyridyl ring, the alanine backbone, and their connectivity. pressbooks.pubethernet.edu.et Advanced 2D NMR techniques can further elucidate through-space correlations, which can be critical in confirming the compound's stereochemistry. ipb.pt

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Patterns

As a standalone technique, Mass Spectrometry (MS) is used to validate the molecular weight of this compound. The process involves ionizing the molecule and then separating the ions based on their mass-to-charge ratio. The resulting mass spectrum provides the molecular weight with high accuracy. nih.gov Furthermore, by inducing fragmentation of the molecule, MS/MS experiments can generate a characteristic fragmentation pattern that serves as a molecular fingerprint, further confirming the compound's identity. researchgate.net

Table 2: Key Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₁₀N₂O₂ | chemimpex.comnih.govfishersci.com |

| Molecular Weight | 166.18 g/mol | chemimpex.comnih.govfishersci.com |

| Appearance | White to off-white powder | chemimpex.com |

| Purity (HPLC) | ≥99% | chemimpex.com |

| Melting Point | 256 - 258 °C | chemimpex.com |

This table summarizes some of the key physicochemical properties of this compound. chemimpex.comnih.govfishersci.com

Optical Rotation Measurements for Stereochemical Purity

Optical rotation is a fundamental chiroptical property used to characterize chiral molecules and determine their enantiomeric purity. researchgate.net This technique relies on the ability of a chiral substance to rotate the plane of polarized light. The direction and magnitude of this rotation are unique to a specific enantiomer under defined conditions. researchgate.netfrontiersin.org For this compound, which possesses a single chiral center at the α-carbon, polarimetry serves as a direct method to verify its stereochemical configuration and quantify its purity.

The specific rotation, a standardized measure of this property, is a key parameter for this compound. A reported value for the specific rotation of this compound is:

[α]²⁰/D = -25 ± 1° (c=0.5 in 1N HCl)

This notation indicates that the measurement was performed at 20°C using the D-line of a sodium lamp (589 nm) with a sample concentration of 0.5 g per 100 mL in a 1N hydrochloric acid solution. The negative sign signifies that it is levorotatory, rotating the plane of polarized light to the left (counter-clockwise).

In a research setting, the measurement of optical rotation is a crucial quality control step after the synthesis of this compound. For instance, after an enzymatic resolution to separate the D- and L-enantiomers, polarimetry provides a rapid assessment of the success of the separation and the enantiomeric excess of the desired D-isomer. While modern chromatographic techniques are often preferred for their higher accuracy in determining enantiomeric purity, polarimetry remains a valuable and often complementary technique due to its simplicity and direct relationship to the bulk enantiomeric composition. rsc.org

| Parameter | Value |

|---|---|

| Specific Rotation [α] | -25 ± 1° |

| Temperature | 20°C |

| Wavelength | 589 nm (Sodium D-line) |

| Concentration (c) | 0.5 g / 100 mL |

| Solvent | 1N Hydrochloric Acid |

Application in Analytical Method Development and Validation

This compound plays a significant role as a reference standard in the development and validation of analytical methods, particularly in the pharmaceutical industry. axios-research.comsynzeal.com Its well-characterized properties allow it to be used as a benchmark for identifying and quantifying related substances in complex mixtures, such as in the analysis of peptide-based drugs.

A prominent example of its application is in the quality control of Degarelix, a synthetic peptide antagonist of gonadotropin-releasing hormone (GnRH) used in the treatment of prostate cancer. This compound is a non-natural amino acid incorporated into the structure of Degarelix. oup.com Consequently, the development of analytical methods for Degarelix requires pure this compound as a reference material for impurity profiling and stability studies. synzeal.comsynzeal.com

High-Performance Liquid Chromatography (HPLC) is the primary technique for the analysis of pharmaceuticals like Degarelix. jneonatalsurg.com The development of a robust HPLC method involves optimizing various parameters to achieve the desired separation of the active pharmaceutical ingredient (API) from its impurities, including isomers and degradation products. In the context of Degarelix, this includes the separation of isomers such as 5-Aph(Hyd)-degarelix. Research has shown that the use of a basic mobile phase in reversed-phase HPLC allows for an excellent separation of Degarelix and this specific isomer, which is not achievable with standard acidic mobile phases. nih.gov

The validation of such an analytical method is a critical process to ensure it is fit for its intended purpose. jneonatalsurg.com This involves demonstrating the method's specificity, linearity, accuracy, precision, and robustness. This compound, along with its derivatives like Fmoc-3-(3-Pyridyl)-D-Alanine-OH, can be used during this validation process. synzeal.com For instance, it can be used to confirm the identity of peaks in a chromatogram or to spike samples to assess the method's ability to accurately quantify known impurities.

The table below summarizes key aspects of HPLC method development where this compound is relevant.

| Application Area | Role of this compound | Relevant Analytical Technique | Example |

|---|---|---|---|

| Reference Standard | Used for identification and quantification of the amino acid as a potential impurity or building block. | High-Performance Liquid Chromatography (HPLC) | Quality control of synthetic peptides containing this residue. |

| Method Development | Aids in optimizing separation conditions for chiral and isomeric impurities. | Reversed-Phase HPLC, Chiral HPLC | Developing methods for drugs like Degarelix. nih.gov |

| Method Validation | Used to assess specificity, accuracy, and precision of the analytical method. synzeal.com | HPLC with UV or Mass Spectrometry Detection | Spiking studies in the validation of analytical procedures for Degarelix. |

| Chiral Purity Analysis | Used to develop methods for separating D- and L-enantiomers. | Chiral HPLC with Chiral Stationary Phases (CSPs) | Ensuring the correct stereoisomer is present in the final product. ijrps.com |

Investigational Biological Activities and Mechanistic Studies of 3 3 Pyridyl D Alanine

Enzyme Inhibition and Modulation Mechanisms

The unique structural characteristics of 3-(3-Pyridyl)-D-alanine, a derivative of the D-amino acid alanine (B10760859), make it a subject of interest in the study of enzyme inhibition and modulation. Its pyridine (B92270) ring and D-amino acid configuration are key to its interactions with various enzymes.

Binding to Enzyme Active Sites

This compound can act as an enzyme inhibitor by binding to the active site of an enzyme, which can prevent the natural substrate from binding and catalysis from occurring. This inhibitory action is a critical aspect of its biological activity. The D-configuration of this amino acid can make it resistant to degradation by enzymes that are specific for L-amino acids, potentially prolonging its inhibitory effects.

Research has explored the role of related pyridyl-alanine structures in enzyme inhibition. For instance, certain phenylalanine derivatives with a pyridine carboxyl moiety have been reported as potent inhibitors of Factor XIa, a key enzyme in the coagulation cascade. dovepress.com While not directly this compound, this highlights the potential of the pyridyl scaffold in designing enzyme inhibitors.

Role of Pyridine Ring in π-π Interactions and Hydrogen Bonding

The pyridine ring of this compound is crucial for its biological interactions. This aromatic ring can participate in π-π stacking interactions with aromatic residues within an enzyme's active site, a common feature in protein-ligand recognition. researchgate.netresearchgate.net These interactions contribute to the binding affinity and specificity of the compound.

Furthermore, the nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, forming hydrogen bonds that help to anchor the molecule within the active site. The ability of the pyridine core to facilitate hydrogen bonding and π-π stacking interactions is a key feature in its capacity to bind to and inhibit enzymes. dovepress.com The electron-deficient nature of nitrogen-containing rings like pyridine can enhance binding affinity. dovepress.com

Ligand in Biochemical Assays

This compound and its derivatives are utilized as ligands in a variety of biochemical assays to probe enzyme function and receptor interactions. Its suitability for these assays is enhanced by the pyridine group, which can increase aqueous solubility compared to more hydrophobic analogs.

Mimicry of Histidine in Enzyme Inhibitors and Receptor Ligands

A significant application of this compound in biochemical research is its role as a mimic for the amino acid histidine. Histidine is a unique amino acid involved in a wide range of biological processes, including enzyme catalysis and metal ion binding. rsc.org The pyridine ring of this compound can act as a bioisostere for the imidazole (B134444) ring of histidine.

This mimicry allows it to be used in the design of enzyme inhibitors and receptor ligands. For example, studies on cyclodipeptide synthases, enzymes that produce cyclic dipeptides, have investigated the use of histidine analogs. While 3-(3-pyridyl)-L-alanine was rejected by the specific enzymes studied, the research highlighted the importance of the nitrogen position for substrate recognition, indicating the potential for pyridyl-alanines to interact with histidine-binding sites. nih.gov The development of chemical tools to study histidine's roles often involves the use of such analogs. rsc.org

Neuroscience and Neuropharmacological Research

The structural similarity of this compound to endogenous molecules involved in neurotransmission has led to its investigation in neuroscience and neuropharmacology. smolecule.com It is explored for its potential to interact with neurotransmitter systems and modulate neuronal function. chemimpex.com

Interaction with Neurotransmitter Receptors and Systems

Research suggests that this compound and its analogs can interact with various neurotransmitter receptors, potentially influencing synaptic transmission and signaling pathways. smolecule.comchemimpex.com The pyridine moiety is a significant feature in neuroactive compounds and their interactions with neuronal receptors. chemimpex.com

Studies have shown that compounds containing a pyridyl group can modulate the activity of glutamate (B1630785) receptors, which are crucial for synaptic plasticity and memory. Specifically, some research indicates that certain compounds can influence glutamate receptor activity, leading to effects on neuronal signaling. The N-methyl-D-aspartate (NMDA) receptor, a subtype of glutamate receptor, is a key target in neuroscience research, and various amino acid derivatives are studied for their effects on its function. wiley.comfrontiersin.org While direct studies on this compound's interaction with all specific neurotransmitter receptors are not extensively detailed in the provided results, the general class of pyridyl-alanines is recognized for its potential in developing treatments for neurological disorders due to its ability to interact with these systems. chemimpex.comchemimpex.comnetascientific.com

Modulation of Receptor Activities and Neuroprotective Effects

The unique structure of this compound, featuring a pyridine ring, is believed to be central to its biological actions, including its interaction with various receptors and its potential to protect neurons. chemimpex.comsmolecule.com

Research suggests that this compound may modulate the activity of N-Methyl-D-Aspartate (NMDA) receptors, which are critical for synaptic plasticity and memory function. By influencing these receptors, the compound could potentially impact neuronal signaling pathways related to cognitive functions. Some studies indicate that its structural similarity to neurotransmitters allows it to bind to specific receptor sites, which may play a role in modulating synaptic transmission and influencing neuroprotective pathways. smolecule.com

The neuroprotective effects of this compound are an area of active investigation. chemimpex.com It is hypothesized that the compound may help shield neurons from damage, potentially by reducing oxidative stress and apoptosis (programmed cell death) in neuronal cells. The pyridine moiety is thought to enhance interactions with aromatic binding pockets in enzymes, which could contribute to these protective effects. Furthermore, the nitrogen atom in the pyridyl group allows for hydrogen bonding and increases solubility in aqueous environments, which may improve its pharmacokinetic properties for potential therapeutic applications.

Studies on Synaptic Transmission and Neuronal Function

The influence of this compound on synaptic transmission is a key aspect of its investigational profile. Its structural resemblance to natural neurotransmitters suggests a potential role in modulating communication between neurons. smolecule.comchemimpex.com Studies have explored its effects on neurotransmitter systems, with some research indicating it can interact with glutamate receptors, which are fundamental to synaptic transmission and plasticity. This interaction could theoretically enhance cognitive functions and memory.

Investigation of Effects on Neurological Disorders

The potential therapeutic applications of this compound in neurological disorders are a significant focus of research, driven by its neuroprotective and receptor-modulating activities. chemimpex.com

In the context of Alzheimer's disease (AD) , research using animal models is crucial for understanding disease mechanisms and evaluating potential treatments. zoores.ac.cn Transgenic mouse models, such as the 3xTg-AD and 5xFAD mice, which develop key pathological features of AD like amyloid plaques and neurofibrillary tangles, are widely used. zoores.ac.cncyagen.com While direct studies on this compound in these specific models are not extensively detailed in the provided results, the compound's potential to modulate NMDA receptors and offer neuroprotection suggests a plausible area for investigation. For instance, studies have shown that administration of D-phenylalanine (DPA) in a mouse model of Alzheimer's led to improved cognitive function and reduced amyloid plaque deposition. Given the structural similarities, this raises interest in the potential of this compound. Chemically induced models, using agents like streptozotocin (B1681764) or D-galactose, are also employed to simulate sporadic AD-like pathology and cognitive decline. xiahepublishing.comscienceopen.com

Regarding Parkinson's disease (PD) , a neurodegenerative disorder characterized by the loss of dopaminergic neurons, animal models are essential for research. frontiersin.org Neurotoxin-based models using substances like 6-hydroxydopamine (6-OHDA) or 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) are commonly used to mimic the dopaminergic cell loss seen in PD. frontiersin.org The potential neuroprotective effects of compounds like this compound are of interest in this field. chemimpex.com Environmental factors, such as exposure to certain pesticides, have been linked to an increased risk of PD, highlighting the importance of investigating neuroprotective strategies. nih.gov

The structural characteristics of this compound, particularly the pyridine ring, make it a candidate for the design of novel drugs targeting neurological disorders. chemimpex.comchemimpex.com

Metabolic Pathway Studies

Amino Acid Metabolism Research

This compound is a non-proteinogenic amino acid, meaning it is not one of the standard amino acids used in protein synthesis in most organisms. smolecule.com Its metabolism in biological systems is a subject of research. D-amino acids are metabolized differently from their L-counterparts. For example, D-alanine is typically produced from L-alanine by a racemase enzyme and can be metabolized to pyruvate (B1213749) and ammonia (B1221849) by D-amino acid dehydrogenase. creative-peptides.com

Research has explored the potential for this compound to be a substrate or inhibitor for enzymes involved in D-amino acid metabolism, such as D-amino acid oxidase (DAAO). Understanding these interactions is crucial for elucidating the compound's metabolic fate and potential biological effects. The synthesis of this compound has been achieved through methods involving enzymatic resolution, which separates the D-enantiomer from a racemic mixture. nih.gov

Alanine, in general, plays a key role in metabolic pathways like glycolysis and gluconeogenesis. wikipedia.org It is synthesized from pyruvate, a central molecule in energy metabolism. wikipedia.org While this compound is a modified form, its core alanine structure suggests potential interactions with these fundamental metabolic processes.

Insights into Protein Synthesis

As a non-natural amino acid, this compound is not typically incorporated into proteins during standard translation. smolecule.com However, advancements in protein engineering have made it possible to site-specifically incorporate such unnatural amino acids into proteins. nih.govacs.org This is achieved using engineered aminoacyl-tRNA synthetase/tRNA pairs that can recognize the unnatural amino acid and insert it in response to a specific codon (like an amber stop codon). nih.govacs.org

Studies have successfully demonstrated the genetic incorporation of 3-pyridyl-alanine into proteins in both E. coli and mammalian cells. nih.govacs.org For example, it has been substituted for a histidine residue in blue fluorescent protein (BFP), resulting in mutant proteins with altered spectral properties. nih.govacs.org This technique allows researchers to create novel proteins with modified stability, binding affinity, and function, which can be valuable for developing new drugs or enzymes. smolecule.com The ability to incorporate this compound into peptides is also a key application in medicinal chemistry.

Table 1: Investigational Biological Activities of this compound

| Activity | Description | Potential Mechanism | References |

|---|---|---|---|

| Receptor Modulation | Interacts with neurotransmitter receptors, including glutamate receptors. | Structural similarity to neurotransmitters allows binding to receptor sites. | smolecule.com |

| Neuroprotection | May protect neurons from damage, oxidative stress, and apoptosis. | Reduction of oxidative stress; interaction with enzymatic binding pockets. | chemimpex.com |

| Synaptic Transmission | Potentially modulates communication between neurons. | Interaction with receptors critical for synaptic plasticity. | smolecule.com |

Table 2: Research Applications in Neurological Disorders

| Disorder | Relevance of this compound | Common Animal Models | References |

|---|---|---|---|

| Alzheimer's Disease | Potential to modulate NMDA receptors and offer neuroprotection. | Transgenic mice (e.g., 3xTg-AD, 5xFAD), chemically-induced models (e.g., streptozotocin). | zoores.ac.cncyagen.comxiahepublishing.com |

| Parkinson's Disease | Investigated for potential neuroprotective effects against dopaminergic neuron loss. | Neurotoxin-based models (e.g., 6-OHDA, MPTP). | chemimpex.comfrontiersin.org |

Influence on Metabolic Rates in Cellular Models

The influence of this compound on cellular metabolic rates is an emerging area of investigation. Given that its parent amino acid, alanine, is deeply integrated into central energy metabolism, it is plausible that this synthetic derivative could affect cellular metabolic processes. wikipedia.org Alanine is readily synthesized from pyruvate, the end product of glycolysis, and plays a role in the glucose-alanine cycle, which transports amino groups to the liver for urea (B33335) synthesis. wikipedia.org

While direct studies on the effect of this compound on metabolic rates in specific cellular models were not found in the search results, the potential for such influence exists. For example, pyruvate itself has been shown to have neuroprotective effects by enhancing brain metabolism and protecting against hypoglycemia in brain slices. frontiersin.org It can increase glycogen (B147801) content in astrocytes and serve as an energy substrate. frontiersin.org As a derivative of an amino acid that is metabolically close to pyruvate, this compound could potentially influence pathways related to energy production and utilization. Further research is needed to directly assess its effects on cellular respiration, glucose uptake, and ATP production in various cell types.

Anticancer Activities

Receptor Selectivity and Agonism/Antagonism Studies

A significant area of investigation for this compound has been its incorporation into peptide hormones to modulate receptor selectivity and function, most notably in the study of vasopressin analogues.

Structure-function studies have been conducted on a number of vasopressin analogues that incorporate this compound (D-3-Pal) at position 2. nih.govresearchgate.net This substitution was a deliberate modification aimed at creating analogues with altered biological activity profiles at the different vasopressin receptors: V1a (vasoconstrictor), V2 (antidiuretic), and V1b (pituitary). nih.gov

One such synthesized analogue is deamino-[D-3'-(pyridyl)-alanine2]arginine-vasopressin, abbreviated as d[D-3Pal]VP. nih.gov Another analogue, [D-3'-(pyridyl)-alanine2]arginine-vasopressin, was also synthesized and evaluated. researchgate.netnih.gov These studies demonstrated that substituting the native amino acid at position 2 with D-3-Pal could dramatically alter the pharmacological properties of the resulting peptide. nih.gov

The substitution of this compound at position 2 of vasopressin analogues has been shown to confer selectivity for the pituitary V1b receptor. nih.gov The analogue d[D-3Pal]VP was identified as a potent agonist at pituitary (V1b) receptors, where it stimulates ACTH secretion. nih.govoup.com In contrast, this same analogue was found to be a weak antidiuretic (V2) agonist and a weak vasoconstrictor (V1a) antagonist. nih.gov

Another analogue, [D-3'-(pyridyl)-alanine2]arginine-vasopressin, exhibited very weak pituitary activity and had no measurable activity at V1a or V2 receptors. researchgate.netnih.gov These findings highlight that the D-3-Pal substitution is a key factor in developing analogues with selective activity for the pituitary response. nih.gov This line of research supports the concept that the pituitary vasopressin receptor is distinct from the classical V1a and V2 receptors and that ligands can be designed to selectively target it. nih.govoup.com

Table 1: Biological Activity of Vasopressin Analogues This table summarizes the activity of vasopressin and its analogues containing the this compound substitution at various vasopressin receptors.

| Compound Name | Activity at V1a Receptor (Vasoconstrictor) | Activity at V1b Receptor (Pituitary) | Activity at V2 Receptor (Antidiuretic) |

| Arginine Vasopressin (AVP) | Agonist | Agonist | Agonist |

| deamino-[D-3'-(pyridyl)-alanine2]arginine-vasopressin (d[D-3Pal]VP) | Weak Antagonist | Potent Agonist | Weak Agonist |

| [D-3'-(pyridyl)-alanine2]arginine-vasopressin | No measurable activity | Very weak activity | No measurable activity |

Data sourced from references nih.govoup.com.

Impact on Adenylate Cyclase and Cyclic AMP Generation

The influence of this compound on the adenylate cyclase and cyclic adenosine (B11128) monophosphate (cAMP) signaling pathway has been primarily investigated through its incorporation into synthetic peptide analogues, particularly those of the neurohypophyseal hormone vasopressin. These studies provide insights into the structure-activity relationships that govern receptor binding and the subsequent activation of intracellular signaling cascades.

Research has focused on vasopressin analogues where the native tyrosine residue at position 2 is substituted with D-3'-(pyridyl)-alanine. One such analogue, deamino-[D-3'-(pyridyl)-alanine2]arginine-vasopressin (d[D-3Pal]VP), has been instrumental in dissecting the link between vasopressin receptor activation and cAMP generation. nih.gov

In studies conducted on pituitary cells, the effects of d[D-3Pal]VP on adenylyl cyclase activation and cAMP production were compared to that of native vasopressin and other analogues. nih.gov While d[D-3Pal]VP was identified as a potent agonist for stimulating the secretion of adrenocorticotropic hormone (ACTH) from pituitary cells, it did not elicit a corresponding increase in intracellular cAMP levels. nih.gov This finding is significant as it suggests that the ACTH secretory response mediated by this particular analogue is not dependent on the adenylate cyclase-cAMP pathway. nih.gov

This dissociation of ACTH secretion from cAMP accumulation is in contrast to the effects of other vasopressin analogues, such as [Val4,D-Arg8]VP, which, at concentrations that produce a comparable ACTH secretory response, do lead to an increase in intracellular cAMP. nih.gov The research suggests that while adenylate cyclase may be activated, the specific structural modifications introduced by the D-3'-(pyridyl)-alanine substitution in d[D-3Pal]VP result in a signaling cascade that bypasses the need for elevated cAMP levels to induce ACTH secretion. nih.gov

The table below summarizes the comparative activities of vasopressin and its analogues, highlighting the unique profile of the D-3'-(pyridyl)-alanine-containing compound.

| Compound | Receptor/Activity | Effect on Intracellular cAMP in Pituitary Cells | Reference |

| Vasopressin | V1b (pituitary) agonist, V2 (antidiuretic) agonist, V1a (vasoconstrictor) agonist | Stimulates ACTH secretion (cAMP-dependent and independent pathways) | nih.gov |

| deamino-[D-3'-(pyridyl)-alanine2]arginine-vasopressin (d[D-3Pal]VP) | Potent pituitary agonist (ACTH secretion) | Does not increase intracellular cAMP | nih.gov |

| [Val4,D-Arg8]VP | Potent pituitary and renal (V2) agonist | Increases intracellular cAMP | nih.gov |

| Corticotropin-releasing factor (CRF) | CRF receptor agonist | Increases intracellular cAMP | nih.gov |

These findings underscore the potential for using the D-3'-(pyridyl)-alanine substitution to develop vasopressin analogues with selective activity for the pituitary response, which could be valuable for further investigation of vasopressin receptor subtypes and their distinct signaling pathways. nih.gov The research also supports the concept that the ACTH secretory response to vasopressin is not solely linked to cAMP, and that other signaling mechanisms are involved. nih.gov

Applications in Medicinal Chemistry and Drug Discovery Research

Building Block in the Synthesis of Complex Molecules

3-(3-Pyridyl)-D-alanine serves as a crucial starting material or intermediate in the synthesis of more intricate molecules with potential therapeutic applications. cymitquimica.comsigmaaldrich.com Its distinct structure, combining a D-alanine core with a pyridyl group, allows for the creation of diverse molecular scaffolds. sigmaaldrich.com

Design of Novel Drug Candidates Targeting Specific Receptors

The pyridine (B92270) moiety within this compound is a key feature in the design of new drug candidates. chemimpex.comchemimpex.com This nitrogen-containing aromatic ring can participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, which are critical for molecular recognition and binding to biological targets like receptors and enzymes. This makes it an attractive component for developing drugs that target specific receptors, with potential applications in areas like neurology. chemimpex.comchemimpex.com The ability of the pyridyl group to interact with biological systems is a primary reason for its use in the development of novel therapeutics. chemimpex.com

Peptide Synthesis and Peptidomimetics Research

The compound is widely utilized in peptide synthesis and the development of peptidomimetics, which are molecules that mimic the structure and function of natural peptides. sigmaaldrich.comchemimpex.com

Incorporation into Peptide Sequences to Enhance Solubility and Stability

A significant challenge in the development of peptide therapeutics is their often-poor solubility and stability in physiological conditions. researchgate.net Research has demonstrated that the substitution of natural aromatic amino acids with 3-pyridyl-alanine can markedly improve the aqueous solubility and reduce physical aggregation of peptides. researchgate.net For instance, in studies involving glucagon (B607659) analogues, the replacement of hydrophobic residues with the more hydrophilic 3-pyridyl-alanine led to a substantial increase in solubility. researchgate.netacs.org The nitrogen atom in the pyridyl ring contributes to this enhanced solubility in aqueous environments.

Table 1: Impact of 3-Pyridyl-alanine Substitution on Glucagon Analogue Solubility

| Analogue | Substitution(s) | Solubility (mg/mL) |

| Native Glucagon | - | < 0.1 |

| Single 3-Pal Substitution | Phe6 -> 3-Pal | > 1 |

| Double 3-Pal Substitution | Phe6, Tyr10 -> 3-Pal | > 15 |

| Triple 3-Pal Substitution | Phe6, Tyr10, Tyr13 -> 3-Pal | > 15 |

| Data based on studies of glucagon analogues where 3-Pal (3-pyridyl-alanine) was substituted at various positions. acs.org |

Development of Peptide-Based Therapeutics

This compound is a valuable component in the creation of peptide-based therapeutics. chemimpex.com Its incorporation can lead to the development of drugs that target specific biological pathways with high selectivity. chemimpex.com The ability of this unnatural amino acid to form stable interactions with biological targets makes it a promising candidate for drug design. chemimpex.com

Design of Enzyme Inhibitors and Receptor Agonists/Antagonists

The structural characteristics of this compound make it a useful element in the design of enzyme inhibitors and molecules that can modulate receptor activity, acting as either agonists or antagonists. The pyridine ring can interact with the active sites of enzymes, potentially leading to their inhibition. In the context of receptors, peptides containing this amino acid can be designed to either activate (agonist) or block (antagonist) the receptor's function, offering a pathway to new treatments for a variety of diseases.

Conformational Constraints and Molecular Scaffolds in Peptidomimetics

Peptidomimetics are compounds that mimic the structure and function of peptides but have improved properties such as stability and bioavailability. diva-portal.orgresearchgate.net The incorporation of this compound into peptide sequences can introduce conformational constraints. diva-portal.org These constraints help to lock the molecule into a specific three-dimensional shape, which can enhance its binding affinity and selectivity for a biological target. diva-portal.orgresearchgate.net For instance, in the synthesis of gramicidin (B1672133) S analogs, the substitution of D-phenylalanine with (β-3-pyridyl)-D-alanine was explored to study the impact on the peptide's β-sheet conformation. ebrary.net The use of such non-natural amino acids is a key strategy in designing peptidomimetics with tailored biological activities. researchgate.netresearchgate.net

Investigation in Neuropharmacology and Neurological Disorder Treatments

The structural similarity of this compound to certain neurotransmitters has prompted its investigation in neuropharmacology. smolecule.com The pyridine moiety is of particular interest in neuroscience research for its potential to interact with neuronal receptors. chemimpex.comchemimpex.com Research has explored its use as a building block for novel drugs targeting neurological disorders, owing to its ability to interact with neurotransmitter systems. chemimpex.comchemimpex.comchemimpex.com Studies suggest it may play a role in modulating synaptic transmission and influencing neuroprotective pathways. smolecule.comchemimpex.com While much of the research on D-amino acids in the brain has centered on the NMDA receptor and its connection to conditions like Alzheimer's disease and schizophrenia, the unique properties of derivatives like this compound are expanding the scope of investigation. nih.gov

Development of Bioactive Compounds

This compound serves as a versatile building block for the creation of new bioactive compounds. chemimpex.com Its unique structure is instrumental in designing molecules that can interact with specific biological targets. chemimpex.comchemimpex.com In the pharmaceutical industry, derivatives like Fmoc-3-(3'-pyridyl)-D-alanine are used to synthesize bioactive peptides for a range of therapeutic applications. chemimpex.com The compound's stability and compatibility with various synthetic pathways make it an attractive option for medicinal chemists exploring new chemical entities with therapeutic potential. chemimpex.com

Exploration in Targeted Therapies and Diagnostic Tools

The development of targeted therapies aims to deliver drugs or imaging agents specifically to diseased cells or tissues, minimizing off-target effects. epo.org this compound and its derivatives are being explored for their potential in this area. chemimpex.com

Bioconjugation Techniques for Linking Biomolecules to Drugs or Imaging Agents

Bioconjugation is the process of linking a biomolecule, such as a targeting protein, to a drug or an imaging agent. nih.gov The chemical properties of this compound make it suitable for use in bioconjugation techniques. chemimpex.comchemimpex.com Its structure can facilitate the stable attachment of therapeutic or diagnostic agents to biomolecules, which is a critical aspect of developing targeted therapies. chemimpex.com

Structural Optimization of Therapeutic Peptides

A significant challenge in the development of therapeutic peptides is their often-poor biophysical properties, such as low aqueous solubility and a tendency to aggregate. researchgate.net The incorporation of this compound has emerged as a strategy to address these issues.

Improvement of Aqueous Solubility and Resistance to Aggregation

Research has shown that replacing hydrophobic amino acids like phenylalanine and tyrosine with the more hydrophilic 3-pyridyl-alanine can markedly improve the aqueous solubility of peptides. researchgate.netpeptide.compeptide.com For example, in the development of glucagon analogs, the substitution with 3-pyridyl-alanine led to compounds with enhanced solubility and reduced fibrillation (aggregation) while maintaining biological activity. researchgate.netacs.org This approach of using pyridyl-alanine as a surrogate for natural aromatic amino acids provides a valuable tool for refining the biophysical characteristics of peptide drug candidates. acs.org

Adjustment of Isoelectric Point

The isoelectric point (pI) is the specific pH at which a molecule, such as a peptide or protein, carries no net electrical charge. This physicochemical property is of paramount importance in drug discovery and development, as a molecule's solubility is typically at its minimum at its isoelectric point. nih.gov At this pH, the lack of electrostatic repulsion between molecules can lead to aggregation and precipitation, posing significant challenges for formulation, stability, and bioavailability of peptide-based therapeutics. nih.gov A key strategy to enhance the drug-like properties of peptides is to modify their amino acid sequence to adjust the pI, thereby improving solubility and stability in physiological conditions.

The non-natural amino acid this compound has emerged as a valuable tool for this purpose. Its structure, featuring a pyridine ring, allows it to serve as an aromatic residue while simultaneously increasing the hydrophilicity of the peptide sequence compared to natural aromatic amino acids like Phenylalanine or Tyrosine. researchgate.net This strategic substitution can shift the pI and refine the biophysical characteristics of peptide drug candidates. researchgate.net

Detailed research on glucagon analogs provides a clear example of this application. Glucagon is a peptide hormone whose therapeutic use is hampered by poor solubility and a high tendency to form fibrils at neutral pH. researchgate.net In one study, researchers systematically replaced hydrophobic residues in a glucagon analog with the more hydrophilic 3-Pyridyl-alanine (Pal). researchgate.net Specifically, substitutions were made in the "hydrophobic patch" of the peptide. researchgate.net

The findings indicated that the incorporation of 3-Pyridyl-alanine was a successful strategy for adjusting the peptide's biophysical profile. An analog where Phenylalanine at position 6 and Tyrosine at positions 10 and 13 were replaced by 3-Pyridyl-alanine demonstrated significantly improved aqueous solubility and resistance to aggregation compared to the native hormone. researchgate.net This modification, which contributes to the adjustment of the isoelectric point, allowed the peptide to maintain its biological activity while gaining superior characteristics suitable for medicinal use. researchgate.net The research highlights that 3-Pyridyl-alanine can be employed as a versatile surrogate for natural aromatic amino acids to modulate the isoelectric point and enhance the biophysical properties of peptide drug candidates. researchgate.net

Table 1: Comparison of Native Glucagon Properties with a 3-Pyridyl-alanine Modified Analog

This table summarizes the impact of substituting natural aromatic amino acids with 3-Pyridyl-alanine on the properties of a glucagon analog, based on research findings.

| Feature | Native Glucagon | Analog with 3-Pyridyl-alanine Substitutions | Rationale for Improvement |

| Key Residues | Contains a hydrophobic patch including Phe6, Tyr10, Tyr13. researchgate.net | Phe6, Tyr10, and Tyr13 replaced with 3-Pyridyl-alanine. researchgate.net | Replacement with a more hydrophilic aromatic amino acid. researchgate.net |

| Aqueous Solubility | Poor at neutral pH. researchgate.net | Markedly improved solubility. researchgate.net | Increased hydrophilicity and adjustment of the isoelectric point. researchgate.net |

| Physical Stability | High tendency for aggregation and fibrillation. researchgate.net | Reduced physical aggregation. researchgate.net | Disruption of the hydrophobic patch that drives aggregation. researchgate.net |

| Biological Activity | Serves as the physiological standard. researchgate.net | Maintained full biological activity. researchgate.net | The structural mimicry allows for retained interaction with its receptor. researchgate.net |

Advanced Research Perspectives and Future Directions

Exploration of Novel Chemical Entities Incorporating 3-(3-Pyridyl)-D-alanine

The pyridine (B92270) ring and the D-chiral configuration of this compound make it an attractive component for the synthesis of new chemical entities with diverse biological activities. chemimpex.com Researchers are actively exploring its use as a foundational element in the development of innovative bioactive compounds. chemimpex.comchemimpex.com

One significant area of research is its incorporation into peptide-based therapeutics. chemimpex.com For instance, it is a key component in modern Gonadotropin-Releasing Hormone (GnRH) antagonists, such as the potent antagonist SB-75. pnas.org In this context, this compound is one of several unnatural D-amino acids used to replace native amino acids at specific positions in the decapeptide, leading to compounds with high antagonistic activity. pnas.orgmdpi.com These antagonists are crucial for therapies targeting hormone-sensitive cancers, like prostate cancer. pnas.org

More recently, the presence of a pyridylalanine residue has been identified in novel natural products. The discovery of pentaminomycins F and G, cyclic pentapeptides isolated from Streptomyces cacaoi, marked the first time that 3-(2-pyridyl)-alanine was reported as a residue within a non-ribosomally synthesized peptide. chemrxiv.org This finding opens up new avenues for exploring pyridylalanine-containing compounds from natural sources and understanding their biosynthetic pathways.

Synthetic methodologies are also advancing to facilitate the creation of these novel entities. The synthesis of this compound itself can be achieved through methods like the diethyl acetamidomalonate condensation followed by enzymatic resolution to isolate the desired D-isomer. nih.govsigmaaldrich.com The resulting D-amino acid can then be protected with groups like Boc (tert-butyloxycarbonyl) or Fmoc (fluorenylmethoxycarbonyl) to make it suitable for solid-phase peptide synthesis (SPPS), enabling its seamless integration into complex peptide chains. chemimpex.comchemimpex.comnih.gov

Application in Custom Synthesis Projects for Tailored Molecules

The stability and compatibility of this compound with various synthetic pathways make it a valuable building block for custom synthesis projects. chemimpex.com Researchers leverage this compound to create tailored molecules designed for specific biological targets and applications in fields ranging from medicinal chemistry to materials science. chemimpex.com

In drug discovery, its protected forms, such as Boc-3-(3'-pyridyl)-D-alanine and Fmoc-3-(3'-pyridyl)-D-alanine, are instrumental. chemimpex.comchemimpex.com These derivatives serve as key reagents in the synthesis of bespoke peptides and peptidomimetics, where the goal is to enhance properties like bioactivity, stability against proteolysis, and receptor binding affinity. chemimpex.comchemimpex.com The pyridine moiety is particularly useful as it can engage in hydrogen bonding and π-π stacking interactions, potentially improving how a drug binds to its target receptor or enzyme. It can also serve as a bioisosteric replacement for phenylalanine or histidine, allowing chemists to fine-tune the electronic and steric properties of a lead compound. rsc.org

The custom synthesis of such tailored molecules allows for systematic structure-activity relationship (SAR) studies. By incorporating this compound at specific positions within a peptide sequence, researchers can probe the structural requirements for biological activity. nih.gov This approach is exemplified by the development of GnRH antagonists, where substitutions at various positions, including the incorporation of this compound at position 3, were systematically performed to optimize potency and reduce side effects. pnas.org

Potential for Dual Labeling in Peptide Chains

Isotopic labeling is a powerful technique for studying protein structure, dynamics, and the metabolism of compounds in vivo. washington.eduscience.gov While direct evidence for dual labeling of this compound is not prominent, its unique structure presents a theoretical potential for such advanced labeling strategies. Dual labeling involves incorporating two different isotopes into a single molecule, which can provide more detailed insights in complex biological systems.

The structure of this compound offers two distinct regions for isotopic modification: the alanine (B10760859) backbone and the pyridyl side chain.

Backbone Labeling: The alanine portion could be labeled with stable isotopes like ¹³C or ¹⁵N using established metabolic labeling techniques, such as Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), if a suitable biosynthetic pathway can be utilized. washington.edu Alternatively, synthetic methods can be used to produce the amino acid with a labeled backbone.

Side Chain Labeling: The pyridyl ring is amenable to synthetic labeling with isotopes such as deuterium (B1214612) (²H), tritium (B154650) (³H), or ¹⁴C. core.ac.uk

The potential for creating a dually labeled molecule, for example, with ¹⁵N in the amino group and ¹⁴C in the pyridyl ring, could enable sophisticated tracer studies. Such a molecule would allow researchers to simultaneously track the fate of the peptide backbone and the specific side chain in metabolic or pharmacokinetic experiments. Furthermore, the pyridyl group has been suggested as a candidate for labeling with radioactive isotopes to create radiopharmaceuticals for medical imaging or targeted therapy. smolecule.com For instance, labeling with a positron-emitting isotope like fluorine-18 (B77423) ([¹⁸F]) could create a PET (Positron Emission Tomography) tracer. nih.gov A dual-labeling approach combining a stable isotope for NMR or mass spectrometry with a radioactive isotope for imaging could provide complementary data from a single study.

Further Investigation into Receptor Subtype Selectivity

A key goal in modern drug design is achieving selectivity for specific receptor subtypes to maximize therapeutic efficacy while minimizing off-target side effects. The incorporation of this compound into peptide ligands has emerged as a promising strategy for achieving such selectivity. nih.gov Its rigid structure and specific interaction capabilities can help differentiate between closely related receptor subtypes. acs.org